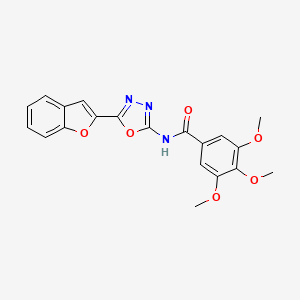

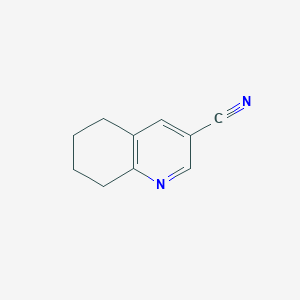

5,6,7,8-四氢喹啉-3-碳腈

描述

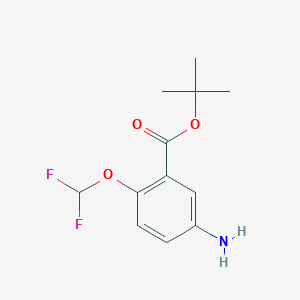

5,6,7,8-Tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 .

Synthesis Analysis

A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized in excellent isolated yields starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinoline-3-carbonitrile is 1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 . The compound has a tetrahydroquinoline ring structure .Chemical Reactions Analysis

The compound has been used in the synthesis of various analogues, indicating its potential as a building block in organic synthesis .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 414.4±45.0 °C and a predicted density of 1.40±0.1 g/cm3 at 20 °C and 760 Torr .科学研究应用

合成方法

- 简便合成和反应性:探索了一种合成5,6,7,8-四氢吡咯并[4,5-b]喹啉衍生物的方法,重点介绍了2-氨基-4-苯基-5,6,7,8-四氢喹啉-3-碳腈对各种试剂的反应性。合成从环己酮和2-苄基亚甲基丙二腈开始,并报道了所选衍生物的抗菌活性(Elkholy & Morsy, 2006)。

- PEG-400中的绿色合成:详细介绍了一种利用漂白土(pH 12.5)和PEG-400合成5,6,7,8-四氢喹啉-3-碳腈衍生物的绿色高效方法。该方法具有催化剂可回收利用、产率优异、反应时间短、无危险试剂等优点(Mogle et al., 2015)。

化学和生物应用

- 碱性离子液体中的一锅法合成:详细阐述了使用碱性离子液体[bmim]OH一锅法合成N2-取代的2-氨基-4-芳基-5,6,7,8-四氢喹啉-3-碳腈的方法。该方法展示了多键的构建和断裂,产物产率良好至优异(Wan et al., 2011)。

- 抗真菌性能和合成:描述了2-氨基-5-氧代-4-苯基-5,6,7,8-四氢喹啉-3-碳腈及其类似物的合成。这些化合物,起始于芳基亚甲基丙二腈和3-氨基-2-环己烯-1-酮,被评估其抗真菌活性,显示了功能基团变化与生物活性之间的关系(Gholap et al., 2007)。

- 新型化学传感器对Pd2+离子的识别:报道了用于选择性识别高毒性Pd2+离子的新型化学传感器的设计和合成。这些化学传感器在一系列金属离子中对Pd2+离子表现出卓越的选择性和敏感性,通过各种光谱和计算方法进行确认(Shally et al., 2020)。

环境和绿色化学

- 环保合成技术:讨论了通过环保的研钵和研杵研磨技术构建萘-1,3-二碳腈和六,8-二碳腈衍生物的研究。该方法符合绿色化学原则,涉及对合成化合物的药物样性质和治疗友好性的计算分析(Damera & Pagadala, 2023)。

属性

IUPAC Name |

5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYCBOPLSGUKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinoline-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common synthetic approaches to 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives?

A1: Several methods have been developed. One approach utilizes a one-pot, four-component reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in the presence of a basic ionic liquid like [bmim]OH. [, ] This method is notable for its efficiency and the formation of multiple bonds in a single step. Another method employs microwave-assisted synthesis, reacting cyclohexanone with arylidene malononitriles in the presence of sodium and the corresponding alcohol. [] This technique stands out for its speed and potential for producing novel 2-alkoxy derivatives.

Q2: What structural insights can be gained from spectroscopic data on 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A2: Characterization typically involves IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [] These techniques provide detailed information about functional groups, proton and carbon environments, and molecular weight, confirming the structure and purity of the synthesized compounds.

Q3: Have any crystal structures of 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives been reported, and what insights do they offer?

A3: Yes, crystallographic studies have been conducted on various derivatives. For example, structures of three homologues with increasing ring size, including a 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative, revealed differences in molecular conformation and highlighted the role of C—H⋯N hydrogen bonds in their crystal packing. []

Q4: Has the 5,6,7,8-Tetrahydroquinoline-3-carbonitrile scaffold been explored for potential biological activity?

A4: Research suggests potential anti-inflammatory properties associated with this scaffold. Studies have shown that certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives exhibit in vivo anti-inflammatory activity by acting as prostaglandin inhibitors. [, ]

Q5: How does the structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives relate to their potential anti-inflammatory activity?

A5: Docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) have been used to understand structure-activity relationships. Derivatives with specific substitutions, like a 2-(pyridin-3-yl) group, showed promising binding energies, suggesting their potential as lead compounds for anti-inflammatory drug development. []

Q6: Beyond anti-inflammatory activity, have other biological targets been explored for this class of compounds?

A6: While anti-inflammatory activity represents a significant focus, researchers are also investigating their antifungal properties. [] Additionally, studies have explored the potential of specific derivatives, like those containing chalcogenamide groups, for weight management in animal models. []

Q7: What synthetic strategies are employed to introduce diversity into the 5,6,7,8-Tetrahydroquinoline-3-carbonitrile scaffold?

A7: Researchers utilize the reactivity of the 2-amino group in 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Reactions with various reagents like DMF-DMA, carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanates enable the synthesis of diverse derivatives. []

Q8: Have any studies investigated the use of catalysts in the synthesis of 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives?

A8: Yes, research has demonstrated the effectiveness of catalysts like bleaching earth clay (pH 12.5)/PEG-400 for synthesizing these compounds. [] This catalytic system allows for a more environmentally friendly approach and the potential for recycling. Another study employed a superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst. []

Q9: Has the cross-recyclization of other heterocyclic systems been explored as a route to 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A9: Yes, studies have explored the cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with reagents like 4-(cyclohex-1-en-1-yl)-morpholine, alkyl halides, and cyclohexanone to yield 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, specifically 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. [, ]

Q10: Are there any reported applications of density functional theory (DFT) calculations in the study of 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A10: Yes, DFT calculations have been employed to investigate the structural and electronic properties of quinoline and quinazoline derivatives, including 5,6,7,8-tetrahydroquinoline-3-carbonitriles. [] These calculations provide valuable insights into molecular geometries, electronic structures, and other physicochemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)

methanone](/img/structure/B2411835.png)

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)